3-Amino-8-bromo-6-methylquinoline dihydrochloride
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Overview
Description
3-Amino-8-bromo-6-methylquinoline dihydrochloride is a chemical compound with the molecular formula C10H10BrN2 · 2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-bromo-6-methylquinoline dihydrochloride typically involves the bromination of 6-methylquinoline followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine as the aminating agent. The reaction is usually carried out in a solvent such as acetic acid or ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-bromo-6-methylquinoline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
3-Amino-8-bromo-6-methylquinoline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-8-bromo-6-methylquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-bromoquinoline dihydrochloride
- 2-Amino-6-bromoquinoline hydrochloride
- 4-Amino-3-bromoquinoline
- 3-Amino-8-methoxyquinoline dihydrochloride
Uniqueness
3-Amino-8-bromo-6-methylquinoline dihydrochloride is unique due to the presence of both the amino and bromo groups on the quinoline ring, as well as the methyl group at the 6th position. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H11BrCl2N2 |
---|---|
Molecular Weight |
310.01 g/mol |
IUPAC Name |
8-bromo-6-methylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H9BrN2.2ClH/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6;;/h2-5H,12H2,1H3;2*1H |
InChI Key |
WQMYOJIVLLRVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Br)N.Cl.Cl |
Origin of Product |
United States |
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